
Phenylmercury(1+);borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmercury(1+);borate, also known as phenylmercuric borate, is an organomercury compound with the chemical formula C₆H₇BHgO₃. It is a topical antiseptic and disinfectant that was widely used until the 1990s. The compound is soluble in water, ethanol, and glycerol . Due to its high mercury content, it has been largely replaced by other substances in medical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylmercury(1+);borate can be synthesized by reacting phenylmercury acetate with boric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve phenylmercury acetate in water.
- Add boric acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale dissolution of phenylmercury acetate in water.
- Addition of boric acid under controlled temperature and stirring conditions.
- Filtration and washing of the precipitate to remove impurities.
- Drying and packaging of the final product for distribution.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmercury(1+);borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury(II) compounds.
Reduction: Reduction reactions can convert this compound to elemental mercury and phenylboronic acid.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.
Major Products
Oxidation: Phenylmercury(II) compounds.
Reduction: Elemental mercury and phenylboronic acid.
Substitution: Various substituted phenylmercury compounds.
Aplicaciones Científicas De Investigación
Phenylmercury(1+);borate has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of mercury toxicity and its effects on biological systems.
Medicine: Previously used as an antiseptic and disinfectant in wound treatment.
Industry: Utilized in the production of certain polymers and as a preservative in some products
Mecanismo De Acción
The mechanism of action of phenylmercury(1+);borate involves the disruption of cellular processes through the binding of mercury ions to thiol groups in proteins and enzymes. This binding inhibits the function of these proteins, leading to cellular damage and death. The compound targets various molecular pathways, including those involved in cellular respiration and membrane integrity .
Comparación Con Compuestos Similares
Phenylmercury(1+);borate is compared with other organomercury compounds such as:
Phenylmercury acetate: Used as a preservative and disinfectant.
Dimethylmercury: Highly toxic and used in research as a standard for mercury compounds.
Thiomersal: Used as a preservative in vaccines and antitoxins.
Uniqueness
This compound is unique due to its specific application as a topical antiseptic and its solubility in various solvents. Its high mercury content, however, limits its use due to toxicity concerns .
List of Similar Compounds
- Phenylmercury acetate
- Dimethylmercury
- Thiomersal
- Merbromin
Propiedades
Fórmula molecular |
C18H15BHg3O3 |
|---|---|
Peso molecular |
891.9 g/mol |
Nombre IUPAC |
phenylmercury(1+);borate |
InChI |
InChI=1S/3C6H5.BO3.3Hg/c3*1-2-4-6-5-3-1;2-1(3)4;;;/h3*1-5H;;;;/q;;;-3;3*+1 |
Clave InChI |
HKCQGIAEWJJRIP-UHFFFAOYSA-N |
SMILES canónico |
B([O-])([O-])[O-].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


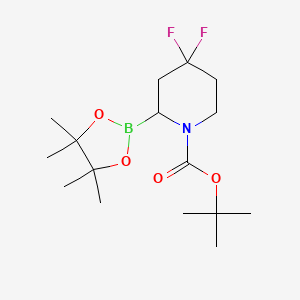
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
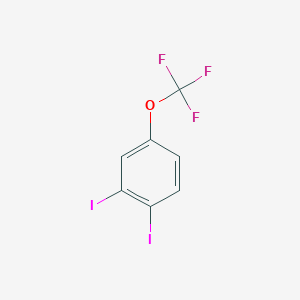
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
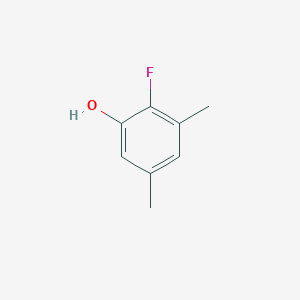
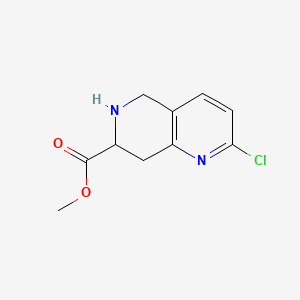
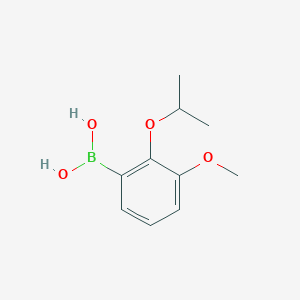
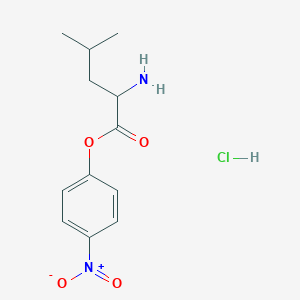
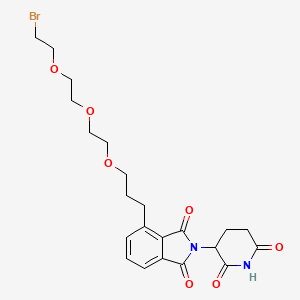
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
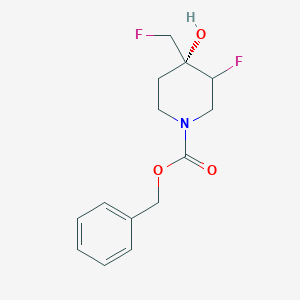
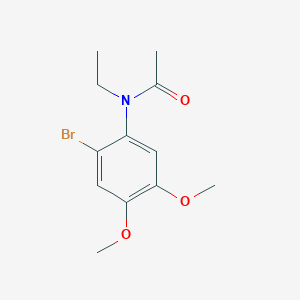
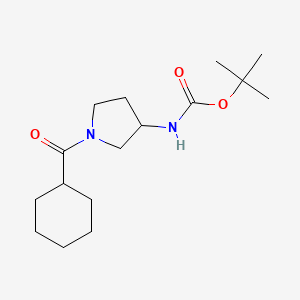
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
